molecular formula C13H8Cl2O2 B14777226 2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid CAS No. 1181345-02-7

2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B14777226
CAS No.: 1181345-02-7
M. Wt: 267.10 g/mol
InChI Key: BEMITJDMMZJBNV-UHFFFAOYSA-N
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Description

2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID is an organic compound belonging to the class of biphenyl derivatives. It is characterized by the presence of two chlorine atoms at the 2’ and 6’ positions and a carboxylic acid group at the 3 position on the biphenyl structure. This compound has a molecular formula of C12H8Cl2O2 and a molecular weight of 255.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID typically involves the chlorination of biphenyl followed by carboxylation. One common method is the Friedel-Crafts acylation reaction, where biphenyl is treated with a chlorinating agent such as chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting dichlorobiphenyl is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient chlorination and carboxylation processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various biphenyl derivatives with altered functional groups, such as hydroxyl, amino, and alkyl groups .

Scientific Research Applications

2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1181345-02-7

Molecular Formula

C13H8Cl2O2

Molecular Weight

267.10 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)benzoic acid

InChI

InChI=1S/C13H8Cl2O2/c14-10-5-2-6-11(15)12(10)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)

InChI Key

BEMITJDMMZJBNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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